molecular formula C19H16O5 B1663127 Dehydroequol diacetate CAS No. 81267-66-5

Dehydroequol diacetate

Cat. No.: B1663127
CAS No.: 81267-66-5
M. Wt: 324.3 g/mol
InChI Key: YMSTXUZPCGRBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroequol diacetate is a synthetic derivative of dehydroequol, which is a metabolite of daidzein, a phytoestrogen found in soybeans. This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroequol diacetate typically involves the acetylation of dehydroequol. The process generally includes the reaction of dehydroequol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Dehydroequol diacetate undergoes various chemical reactions, including:

    Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in an organic solvent under mild heating conditions.

    Reduction: Sodium borohydride in an alcohol solvent at room temperature.

    Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Dehydroequol diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and its role as a phytoestrogen.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.

    Industry: Utilized in the development of environmentally friendly materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of dehydroequol diacetate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of estrogen receptors, particularly estrogen receptor beta. This modulation can influence various cellular processes, including gene expression and cell proliferation . Additionally, this compound may interact with other molecular pathways, such as those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    Dehydroequol: The parent compound from which dehydroequol diacetate is derived.

    Hydroxyequols: Hydroxylated derivatives of equol that exhibit similar biological activities.

    Phenoxodiol: A synthetic analogue of dehydroequol with potential anticancer properties.

Uniqueness: this compound is unique due to its specific acetylated structure, which can influence its biological activity and chemical reactivity. Compared to its parent compound, dehydroequol, and other similar compounds like hydroxyequols and phenoxodiol, this compound may offer distinct advantages in terms of stability, solubility, and therapeutic potential .

Properties

IUPAC Name

[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSTXUZPCGRBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432371
Record name Dehydroequol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81267-66-5
Record name 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81267-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroequol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroequol diacetate
Reactant of Route 2
Dehydroequol diacetate
Reactant of Route 3
Reactant of Route 3
Dehydroequol diacetate
Reactant of Route 4
Reactant of Route 4
Dehydroequol diacetate
Reactant of Route 5
Reactant of Route 5
Dehydroequol diacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dehydroequol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.